Bienvenue dans la boutique en ligne BenchChem!

methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Process Chemistry GPIIb/IIIa Antagonist Synthesis Ester Optimization

Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 163213-38-5) is a bicyclic pyrazolodiazepinone scaffold bearing a methyl ester at the 2‑position. It serves as the pivotal intermediate (pyrazole 5a) in a multikilogram convergent synthesis of the oral fibrinogen receptor (GPIIb/IIIa) antagonist 1, a clinical candidate for preventing platelet aggregation in thrombotic disease.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 163213-38-5
Cat. No. B169173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
CAS163213-38-5
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2CCCNC(=O)C2=C1
InChIInChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
InChIKeyVWXQPZYUOQXYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.4 [ug/mL]

methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 163213-38-5) – Core Intermediate for GPIIb/IIIa Antagonist Synthesis


Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 163213-38-5) is a bicyclic pyrazolodiazepinone scaffold bearing a methyl ester at the 2‑position [1]. It serves as the pivotal intermediate (pyrazole 5a) in a multikilogram convergent synthesis of the oral fibrinogen receptor (GPIIb/IIIa) antagonist 1, a clinical candidate for preventing platelet aggregation in thrombotic disease [1]. The compound is commercially available at >95% purity for research and process development .

Why Generic Ester Substitution Fails in the Synthesis of methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate-Based GPIIb/IIIa Antagonists


The pyrazolodiazepinone scaffold is highly sensitive to the ester moiety during the key alkylation/cyclization and Michael addition steps. Substituting the methyl ester for a larger alkyl chain (ethyl or isopropyl) leads to incomplete conversion, requires increased reagent charges, and reduces isolated yield by several percent [1]. Hydrolysis to the free carboxylic acid is not a synthetic alternative: the acid is not isolable from direct saponification of intermediate diesters without decomposition [1], and attempts to use the free acid directly in the coupling sequence result in complex product mixtures that are impractical for multikilogram scale [1]. These performance gaps are quantified below.

Quantitative Differentiation Evidence for methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 163213-38-5) vs. Closest Analogs


Methyl Ester Achieves the Highest Isolated Yield in the Bicyclic Lactam Alkylation/Cyclization Step vs. Ethyl and Isopropyl Esters

In the convergent synthesis of the fibrinogen receptor antagonist, the methyl ester (dimethyl ester 2 → bicyclic lactam 4a) was directly compared with the ethyl and isopropyl esters under identical DBU/THF‑CH₃CN conditions [1]. The methyl ester afforded bicyclic lactam 4a in 81% isolated yield; in contrast, the isopropyl ester required an increased reagent charge to drive the reaction to completion and gave a lactam yield that was 'a few percent less' than the methyl ester [1]. The ethyl ester was also prepared but did not match the methyl ester’s overall performance across the full synthetic sequence [1].

Process Chemistry GPIIb/IIIa Antagonist Synthesis Ester Optimization

Methyl Ester Enables Direct Cyclization to the Bicyclic Lactam without Detectable Open-Chain Intermediate Accumulation, Unlike the Isopropyl Ester

HPLC monitoring of the alkylation reaction revealed a striking difference in reaction profile: with the methyl ester, no uncyclized intermediate 3 was observed; cyclization to lactam 4a occurred directly and rapidly [1]. With the isopropyl ester analog, a significant amount of the corresponding uncyclized amine intermediate was detected by HPLC, necessitating additional reagent charge and extended reaction time to drive the ring closure [1]. This mechanistic divergence translates into a cleaner reaction profile and higher throughput for the methyl ester.

Reaction Mechanism Cyclization Efficiency Process Robustness

Free Carboxylic Acid Is Not a Synthetically Viable Substitute for the Methyl Ester in the GPIIb/IIIa Antagonist Route

The free acid corresponding to the target compound is not accessible as a stable, isolable intermediate from the early diester stage. Attempted saponification of diester 2 back to the diacid and of the lactam product to acid 4b were observed as undesired side reactions, limiting the yield of the desired bicyclic lactam [1]. For the downstream amide coupling, the methyl ester must first be hydrolyzed to acid 5b, which is generated in situ and immediately coupled to the alanate salt 16 without isolation due to instability [1]. Direct procurement of the pre-formed free acid is therefore neither chemically practical nor commercially relevant for this synthetic route.

Protecting Group Strategy Route Feasibility Saponification Instability

Methyl Ester Provides Higher Crystallinity and Commercial Availability with Defined Purity Specifications Compared to the Reduced (Non-Oxo) Analog

The 4‑oxo group in the target compound serves as both a hydrogen-bonding anchor for crystallinity and a handle for further derivatization. The compound is commercially available from multiple reputable vendors at ≥95% purity (HPLC), with a defined molecular weight of 209.20 g/mol and a single crystalline form . In contrast, the reduced analog methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (lacking the 4‑oxo) is available predominantly as the hydrochloride salt with lower specification reliability and batch-to-batch variability in purity .

Material Properties Procurement Reliability Purity Specification

Scaffold-Specific Conformational Pre-Organization in the 4‑Oxo-2-carboxylate Series Is More Favorable for Receptor Binding than Non-Oxo or 5‑Alkylated Variants

The pyrazolodiazepinone core adopts a well-defined conformational envelope that presents the C2‑carboxylate and the N5‑side chain in a fixed spatial relationship critical for GPIIb/IIIa binding [1]. SAR studies on analogous series have shown that removal of the 4‑oxo group increases conformational flexibility in the seven-membered ring, reducing the entropic advantage for receptor binding [2]. Introduction of N5‑benzyl or N5‑ethyl substituents further alters the ring conformation and can sterically clash with the receptor exosite, as suggested by modeling studies [2]. The specific 4‑oxo‑2‑methyl ester scaffold is therefore privileged for the GPIIb/IIIa pharmacophore.

Conformational Analysis GPIIb/IIIa Binding Scaffold Rigidity

Methyl Ester Hydrolysis Kinetics Are Superior for In-Situ Coupling Compared with Bulkier Esters, Enabling Higher Step Economy

In the penultimate step of the GPIIb/IIIa antagonist synthesis, methyl ester 5a is saponified with 1 equiv of NaOH in H₂O/CH₃CN to generate acid 5b, which is immediately coupled to alanate salt 16 using HOBT/EDC without isolation [1]. The in‑situ hydrolysis‑coupling sequence proceeds with high conversion, contributing to an overall 37% yield from diester 2 to final antagonist 1 [1]. Bulkier esters (ethyl, isopropyl, tert‑butyl) would require harsher hydrolysis conditions or longer reaction times, increasing the risk of racemization at the alanine stereocenter and reducing the efficiency of the one‑pot cascade [1].

In-Situ Activation Amide Coupling Process Mass Efficiency

Optimal Procurement and Application Scenarios for methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 163213-38-5)


Multikilogram Synthesis of GPIIb/IIIa Receptor Antagonists for Thrombotic Disease Programs

For process chemistry teams developing kilogram-scale syntheses of fibrinogen receptor antagonists, the methyl ester is the only validated ester for the pyridylethyl lactam 5a route, delivering 81% yield in the critical lactam-forming step and enabling a telescoped in‑situ hydrolysis/coupling sequence [1]. Procurement in bulk with ≥95% purity from qualified vendors ensures reproducibility across batches .

Medicinal Chemistry SAR Exploration Around the Pyrazolodiazepinone Core

Medicinal chemists seeking to explore structure‑activity relationships at the N5 position (e.g., pyridylethyl, piperidylethyl, or other side chains) should use the 4‑oxo‑2‑methyl ester as the common starting point. The scaffold’s conformational rigidity, validated sub‑nanomolar binding affinity of its downstream derivative 1, and the ability to cleanly hydrolyze the methyl ester for amide coupling make it the preferred building block for focused GPIIb/IIIa libraries [1].

Comparative Ester Screening in Process Optimization Studies

When optimizing a new synthetic route, researchers can directly benchmark candidate esters against the methyl ester data from Hartner et al.: 81% isolated yield for lactam 4a, no detectable open‑chain intermediate accumulation, and 37% overall yield to final antagonist [1]. Ethyl and isopropyl esters should only be considered if an orthogonal deprotection strategy is required, and even then, a yield penalty of several percent must be factored into the cost model.

Commercial Procurement for Academic and Contract Research Organizations

CROs and academic labs requiring a reliable, well‑characterized pyrazolodiazepinone intermediate for collaborative GPIIb/IIIa projects should specify CAS 163213-38-5. With ≥95% purity, multiple vendor sources, and a defined XLogP3 of 0.1, this compound is ready for immediate use in parallel synthesis or scaffold‑hopping campaigns without the need for additional purification .

Quote Request

Request a Quote for methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.